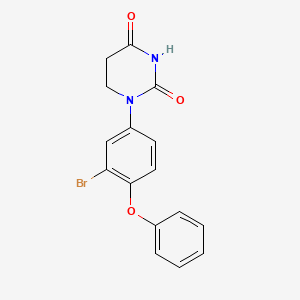
1-(3-Bromo-4-phenoxy-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a bromine atom, a phenoxy group, and a diazinane-2,4-dione core
Preparation Methods
The synthesis of 1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the bromination of a phenoxyphenyl precursor, followed by the formation of the diazinane-2,4-dione ring through cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the diazinane-2,4-dione ring and the formation of simpler products.
Scientific Research Applications
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-(3-bromo-4-phenoxyphenyl)-1,3-benzothiazole-2-carbohydrazide: This compound shares a similar phenoxyphenyl structure but differs in the presence of a benzothiazole ring.
4-bromo-N’-[(Z)-(3-bromo-4-phenoxyphenyl)methylene]-5-ethyl-2-thiophenecarbohydrazide: This compound also contains a bromine atom and a phenoxyphenyl group but has a different core structure.
The uniqueness of 1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione lies in its specific diazinane-2,4-dione core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13BrN2O3 |
|---|---|
Molecular Weight |
361.19 g/mol |
IUPAC Name |
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-10-11(19-9-8-15(20)18-16(19)21)6-7-14(13)22-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,20,21) |
InChI Key |
JXFKMVWFNSSBGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















